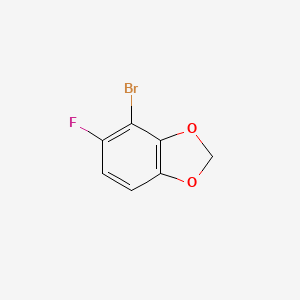

4-Bromo-5-fluoro-2H-1,3-benzodioxole

Description

4-Bromo-5-fluoro-2H-1,3-benzodioxole is a halogenated derivative of 1,3-benzodioxole, a bicyclic aromatic compound comprising a benzene ring fused with a 1,3-dioxole moiety.

Key identifiers for analogous compounds include:

Properties

IUPAC Name |

4-bromo-5-fluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUWAUIJHDBDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2H-1,3-benzodioxole typically involves multi-step reactions. One common method includes the bromination and fluorination of benzodioxole derivatives. For instance, starting with 1,3-benzodioxole, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Subsequent fluorination can be carried out using appropriate fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Electrophilic Substitution: Electrophiles such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while electrophilic substitution with HNO3 can produce nitro derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-fluoro-2H-1,3-benzodioxole has garnered attention for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives have been studied for various pharmacological activities:

- Antimicrobial Activity: Research indicates that derivatives of benzodioxole exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown efficacy against various bacterial strains, suggesting that 4-bromo-5-fluoro derivatives may also possess similar activities .

- Anti-inflammatory Properties: The compound's derivatives are being explored for their anti-inflammatory effects. Studies have demonstrated that modifications to the benzodioxole structure can enhance its therapeutic profile against inflammatory diseases .

Synthesis of Complex Organic Molecules

The compound serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as:

- Nucleophilic Substitution: The bromine atom can be replaced with different nucleophiles, allowing for the creation of a variety of functionalized derivatives.

- Cross-Coupling Reactions: The presence of bromine makes it suitable for cross-coupling reactions, which are essential in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is utilized in the development of specialty chemicals and advanced materials due to its unique electronic properties:

- Conductive Polymers: The compound can be incorporated into polymer matrices to enhance conductivity and stability, making it valuable in electronic applications .

Case Study 1: Antimicrobial Derivative Development

A study focused on synthesizing derivatives of this compound revealed that certain modifications led to compounds with enhanced antibacterial activity against resistant strains of bacteria. The research involved systematic substitution at various positions on the benzodioxole ring and evaluation of their biological activity.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Base Compound | Moderate | Low |

| Derivative A | High | Moderate |

| Derivative B | Low | High |

This study illustrates the potential for developing new antimicrobial agents based on the benzodioxole scaffold.

Case Study 2: Synthesis of Fluorinated Compounds

A synthetic route was established for producing fluorinated benzodioxole derivatives using palladium-catalyzed cross-coupling methods. These derivatives were evaluated for their electronic properties and stability in various solvents.

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Suzuki Coupling | 85% | High yield with minimal byproducts |

| Negishi Coupling | 78% | Effective for synthesizing complex structures |

The results indicated that fluorinated derivatives exhibited superior stability and reactivity compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Halogen Substitution Patterns

The position and number of halogen substituents significantly influence reactivity, stability, and applications. Below is a comparison of key derivatives:

Key Observations :

- Electron Effects: Difluoro substitution at positions 2 and 2 (e.g., 5-bromo-2,2-difluoro derivative) increases electron-withdrawing character, enhancing stability in electrophilic reactions compared to mono-fluoro analogues .

- Positional Isomerism : The 4-bromo-5-fluoro isomer may exhibit distinct reactivity compared to its 5-bromo-4-fluoro counterpart due to differences in substituent proximity to the dioxole oxygen atoms .

Functional Group Variations

The presence of additional functional groups modifies applications:

- Amine Derivatives: 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine incorporates an amine group, enabling participation in coupling reactions (e.g., amide bond formation), unlike non-functionalized derivatives .

Biological Activity

4-Bromo-5-fluoro-2H-1,3-benzodioxole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzodioxole core with bromine and fluorine substituents. The presence of these halogens can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole, including this compound, exhibit promising antimicrobial properties. A study showed that compounds with similar structures demonstrated significant activity against various bacterial strains, suggesting potential for further development as antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds related to this compound have shown cytotoxic effects against several cancer cell lines, highlighting their potential as chemotherapeutic agents .

Antidiabetic Potential

Recent investigations into the antidiabetic properties of benzodioxole derivatives have revealed their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making these compounds candidates for diabetes treatment .

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms. These reactions facilitate the formation of covalent bonds with various biological targets, leading to diverse pharmacological effects .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of benzodioxole derivatives against pathogenic bacteria. The findings indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

- Anticancer Efficacy : In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating significant anticancer potential .

- Diabetes Management : A recent study focused on the compound's role as an alpha-amylase inhibitor. The results demonstrated that it could effectively reduce glucose absorption in vitro, supporting its use in managing diabetes .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.